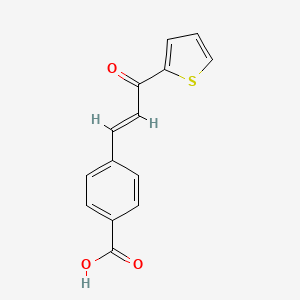

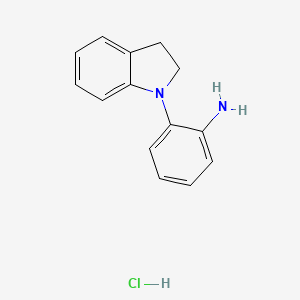

![molecular formula C16H16Cl2O3S B2583155 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol CAS No. 339276-90-3](/img/structure/B2583155.png)

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

- Synthesis and Antiviral Applications : A study by Chen et al. (2010) involved the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid, which is structurally related to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol. The process included several steps like esterification, hydrazination, and cyclization. This research highlights the potential antiviral applications of such compounds, with specific derivatives showing anti-tobacco mosaic virus activity (Chen et al., 2010).

Mechanisms of Alkaline Fusion

- Alkaline Fusion Mechanisms : Research by Furukawa and Ōae (1968) explored the alkaline fusion of compounds similar to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol. The study provided insights into the reaction mechanisms, indicating the potential chemical pathways and transformations such compounds may undergo (Furukawa & Ōae, 1968).

Molecular Structure Analysis

- Molecular Structure Analysis : Krishnaiah et al. (1995) conducted a study on a molecule structurally related to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol, analyzing its molecular structure. The research revealed how different segments of the molecule, including the sulfonyl plane, are oriented relative to each other, which could be crucial for understanding the properties and applications of such compounds (Krishnaiah et al., 1995).

Reactions and Derivatives

- Reactions and Derivative Formation : King and Hillhouse (1983) studied the reactions of hydroxyalkanesulfonyl chlorides, closely related to the compound . Their research provides insights into the potential reactions and derivative formations that such compounds might undergo, enhancing the understanding of their chemical behavior and potential applications (King & Hillhouse, 1983).

GABA B Receptor Antagonists

- GABA B Receptor Antagonist Synthesis : Abbenante et al. (1997) synthesized derivatives including 3-amino-3-(4-chlorophenyl)propanoic acid and 2-amino-2-(4-chlorophenyl)ethylphosphonic acid, structurally related to the compound of interest. These derivatives were identified as weak specific antagonists of GABA at the GABAB receptor, suggesting potential applications in the development of receptor antagonists (Abbenante et al., 1997).

Thromboxane Receptor Antagonism

- Thromboxane Receptor Antagonism Studies : Bhagwat et al. (1993) synthesized enantiomers of compounds structurally similar to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol and tested their activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. This research is significant in understanding the biomedical applications of such compounds, particularly in the context of thromboxane receptor antagonism (Bhagwat et al., 1993).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methylsulfonyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2O3S/c1-16(19,13-6-8-14(17)9-7-13)11-22(20,21)10-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFFLBKGUTWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)

![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

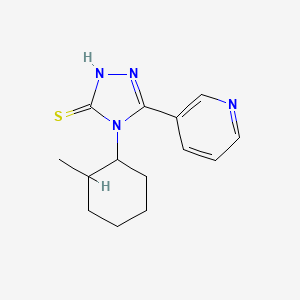

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)